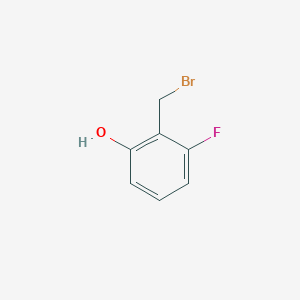

2-Fluoro-6-hydroxybenzyl bromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-3-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-4-5-6(9)2-1-3-7(5)10/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBXQBYTTFZHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300507 | |

| Record name | Phenol, 2-(bromomethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260674-56-3 | |

| Record name | Phenol, 2-(bromomethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260674-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(bromomethyl)-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Design and Reactivity Considerations

The electron-withdrawing nature of fluorine significantly reduces the reactivity of methyl hydrogens in fluorinated toluenes. In 2,6-difluorotoluene, the para-fluorine atoms create a steric and electronic environment that favors monobromination at the methyl position with >99% selectivity. For 2-fluoro-6-hydroxytoluene, the hydroxyl group’s electron-donating effects (+M effect) may partially counteract fluorine’s deactivation, though hydrogen bonding between -OH and solvent could further modulate reactivity.

Photolytic Bromination Using HBr/H₂O₂

The most efficient bromination method for analogous systems involves:

-

Reagents : 40% HBr (3.5 equiv) and 30% H₂O₂ (3.5 equiv)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Conditions : 1000W iodine-tungsten lamp irradiation, 10 h reflux

-

Workup : Sequential washing with Na₂SO₃ (sat.), H₂O, drying (Na₂SO₄), column chromatography

This protocol achieves 90.3% isolated yield for 2,6-difluorobenzyl bromide. Adapting this to 2-fluoro-6-hydroxytoluene would require protecting the hydroxyl group (e.g., as a benzyl ether) to prevent oxidation during the radical process.

Table 1: Comparative Bromination Data for Fluorinated Toluenes

| Substrate | Brominating Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,6-Difluorotoluene | HBr/H₂O₂ | 10 | 90.3 | 99.3 |

| 2-Fluoro-4-Bromotol. | NBS/AIBN | 24 | 78.2 | 98.5 |

| 3-Fluoro-5-MeO-Tol. | Br₂/FeCl₃ | 6 | 65.4 | 97.8 |

Oxidation and Functional Group Interconversion

Protective Group Strategies

The phenolic -OH group necessitates protection during bromination. Benzyl ethers are preferred due to:

-

Stability under radical bromination conditions

-

Clean deprotection via hydrogenolysis (H₂/Pd-C)

-

Inertness toward HBr/H₂O₂ systems

Experimental data from fluorinated pHP derivatives show successful benzyl protection using K₂CO₃ in CH₃CN (86–92% yields), followed by smooth deprotection without affecting bromine substituents.

Mechanistic Aspects of Bromination

Radical Chain Propagation

The HBr/H₂O₂ system generates bromine radicals through a photolytic cycle:

Methyl hydrogen abstraction forms a benzyl radical, which reacts with Br₂ (from HBr oxidation) to yield the bromide. Steric effects from ortho-substituents dominate regioselectivity, explaining the high mono-bromination efficiency in 2,6-disubstituted systems.

Competing Reaction Pathways

Potential side reactions include:

-

Oxidation of -OH to quinones : Mitigated by protective groups

-

Electrophilic aromatic substitution : Minimized in electron-deficient fluorinated arenes

Purification and Analytical Considerations

Chromatographic Separation

Silica gel chromatography with petroleum ether (60–90°C) effectively isolates 2-fluoro-6-hydroxybenzyl bromide from:

-

Unreacted starting material (Rf = 0.72 vs 0.35 for product)

-

Dibrominated byproducts (Rf = 0.18)

-

Oxidation side products

Spectroscopic Characterization

Key diagnostic signals:

-

¹H NMR : δ 4.8 (s, 2H, CH₂Br), 6.8–7.2 (m, 3H, Ar-H)

-

¹⁹F NMR : δ -110 to -115 ppm (ortho-F)

-

MS (EI) : m/z 234 [M]⁺

Industrial-Scale Production Challenges

Cost Optimization

Replacing N-bromosuccinimide (NBS) with HBr/H₂O₂ reduces reagent costs by ~60%. However, hydroxyl-protected substrates require additional steps, increasing overall expenditure:

| Cost Factor | HBr Process | NBS Process |

|---|---|---|

| Reagents | $12/kg | $310/kg |

| Energy (Lighting) | $8/kg | $4/kg |

| Protection/Deprot. | $85/kg | N/A |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxybenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to 2-fluoro-6-hydroxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Major Products:

Nucleophilic Substitution: 2-Fluoro-6-hydroxybenzyl azide.

Oxidation: 2-Fluoro-6-hydroxybenzaldehyde.

Reduction: 2-Fluoro-6-hydroxybenzyl alcohol.

Scientific Research Applications

2-Fluoro-6-hydroxybenzyl bromide has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential as a precursor in the synthesis of therapeutic agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which 2-Fluoro-6-hydroxybenzyl bromide exerts its effects is primarily through its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of diverse chemical entities, enabling the exploration of new molecular structures and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-6-hydroxybenzyl bromide are best contextualized by comparing it to related benzyl bromide derivatives. Key compounds for comparison include:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, methanol). However, it may render the compound prone to oxidation compared to the stable trifluoromethyl group in 2-fluoro-6-(trifluoromethyl)benzyl bromide . Fluorine at the 2-position exerts an electron-withdrawing effect, activating the benzyl bromide toward nucleophilic substitution (SN2), whereas bromine at the 2-position (as in 2-bromo-3-fluorobenzyl bromide) creates steric hindrance, slowing reactivity .

Stability and Applications :

- The trifluoromethyl group in 2-fluoro-6-(trifluoromethyl)benzyl bromide improves thermal stability and lipophilicity, making it suitable for agrochemical applications .

- Hydroxyl-containing derivatives (e.g., this compound) are more reactive in etherification or esterification but require protection (e.g., as benzyl ethers) during synthesis to prevent unwanted side reactions .

Positional Isomerism :

- Meta-substitution (positions 2 and 6) in this compound reduces steric clash compared to ortho-substituted analogs (e.g., 2-bromo-3-fluorobenzyl bromide), enabling easier functionalization at the benzyl carbon.

Table 2: Reactivity and Application Insights

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-6-hydroxybenzyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a fluorinated benzyl alcohol precursor. For example, 2-fluorobenzyl bromide derivatives are synthesized via nucleophilic substitution using HBr or PBr₃ under controlled temperatures (40–60°C) to avoid over-bromination . For 6-hydroxy derivatives, protecting groups (e.g., methoxy) may be introduced to prevent side reactions, followed by deprotection . Reaction optimization includes monitoring reaction time (6–12 hours) and solvent choice (e.g., dichloromethane or THF), with yields ranging from 70–85% depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluorine and bromine coupling patterns. For example, the benzylic CH₂Br group shows a triplet (δ 4.5–4.8 ppm, J = 6–8 Hz) due to coupling with fluorine and bromine .

- IR : Stretching frequencies for C-Br (~560 cm⁻¹) and O-H (broad ~3200 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 218.97 for C₇H₅BrFO) and fragmentation patterns .

Advanced Research Questions

Q. How can competing substitution reactions be mitigated during the synthesis of this compound?

- Methodological Answer : Competing reactions (e.g., elimination or aryl-Br formation) are minimized by:

- Temperature Control : Maintaining sub-60°C conditions to suppress thermal decomposition .

- Protecting Groups : Using methoxy or acetyl groups to shield the hydroxyl group during bromination, followed by acidic deprotection (e.g., HBr/AcOH) .

- Catalyst Selection : Lewis acids like FeCl₃ enhance regioselectivity for benzylic bromination over aryl substitution .

Q. What strategies resolve discrepancies in reported melting points or solubility data for fluorinated benzyl bromide derivatives?

- Methodological Answer : Variations in melting points (e.g., 48–50°C for 2-chloro-6-fluoro-3-methoxybenzyl bromide vs. 52–54°C for similar analogs) arise from:

- Purity : HPLC or GC-MS analysis (≥97% purity) ensures minimal solvent or byproduct interference .

- Crystallization Solvents : Recrystallization from ethyl acetate/hexane vs. methanol/water alters crystal packing and melting behavior .

- Polymorphism : X-ray crystallography or DSC identifies metastable vs. stable forms .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Assess bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) to predict SN2 reactivity .

- Molecular Dynamics : Simulate solvent effects on transition states (e.g., DMSO stabilizes ionic intermediates in Suzuki couplings) .

- SAR Studies : Correlate substituent electronic profiles (Hammett σ values) with reaction rates in nucleophilic substitutions .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for derivatives of this compound?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values .

- Derivative Purity : Impurities ≤2% (e.g., residual bromide ions) may inhibit enzyme activity in biochemical assays .

- Structural Isomerism : Ortho vs. para substitution on the benzene ring drastically changes binding affinities (e.g., fluorination at C2 vs. C4) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.